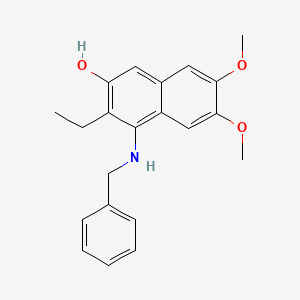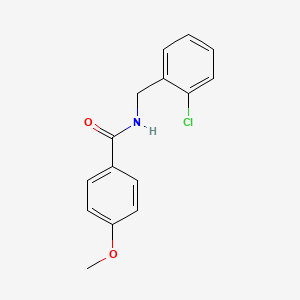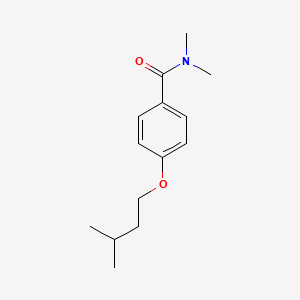
4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol, also known as BDMN, is a synthetic compound that has been widely used in scientific research due to its unique properties. BDMN is a naphthol derivative that has a benzylamino group attached to its carbon atom, which makes it an effective tool for studying various biochemical and physiological processes. In
作用機序
The mechanism of action of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol involves its interaction with PKC and GPCRs. 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol binds to the active site of PKC, preventing its activation by other signaling molecules. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes. 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol also binds to GPCRs, leading to the activation or inhibition of downstream signaling pathways depending on the specific receptor.
Biochemical and Physiological Effects:
4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol has been shown to improve memory and cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol in lab experiments is its specificity for PKC and GPCRs. This allows researchers to study the specific effects of these molecules on cellular processes. However, one limitation of using 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol is its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to minimize any potential toxicity.
将来の方向性
There are several future directions for the study of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol. One area of interest is the development of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol-based probes for the detection of PKC activity in vivo. Another area of interest is the development of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol-based drugs for the treatment of cancer and inflammation. In addition, further studies are needed to fully understand the mechanism of action of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol and its potential side effects.
合成法
The synthesis of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol involves several steps, starting with the reaction of 2-naphthol with ethyl bromide in the presence of potassium carbonate. The resulting product is then reacted with benzylamine to obtain 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol as a yellow powder. The purity of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol can be improved by recrystallization from ethanol.
科学的研究の応用
4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol has been used in various scientific research studies due to its unique properties. It has been shown to inhibit the activity of protein kinase C (PKC), which is a key enzyme involved in many cellular processes. 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol has also been used as a fluorescent probe for the detection of PKC activity in cells. In addition, 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol has been used as a ligand for the study of G protein-coupled receptors (GPCRs), which are important targets for drug development.
特性
IUPAC Name |
4-(benzylamino)-3-ethyl-6,7-dimethoxynaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-16-18(23)10-15-11-19(24-2)20(25-3)12-17(15)21(16)22-13-14-8-6-5-7-9-14/h5-12,22-23H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNCLLAFYWANJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2C=C(C(=CC2=C1NCC3=CC=CC=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylamino)-3-ethyl-6,7-dimethoxynaphthalen-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4961831.png)
![{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)

![4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4961851.png)
![N-methyl-4-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B4961858.png)
![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4961868.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4961872.png)

![N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4961888.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4961891.png)
![methyl 1-(3,5-dimethylphenyl)-5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4961899.png)
![N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4961928.png)
![4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4961930.png)